![molecular formula C10H18Br2S3 B14342593 [Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide CAS No. 104108-98-7](/img/structure/B14342593.png)
[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide is a chemical compound that features a thiene ring substituted with methylene groups and dimethylsulfanium groups, with bromide ions as counterions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide typically involves the reaction of thiene derivatives with dimethylsulfanium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization or chromatography to isolate the compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium groups to sulfides.
Substitution: The bromide ions can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide is used as a precursor for the synthesis of other sulfur-containing compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance, including increased stability and functionality.
作用機序
The mechanism of action of [Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways, ultimately resulting in the desired biological effect.
類似化合物との比較
Similar Compounds
Dimethoxymethane: A colorless flammable liquid with a low boiling point, used as a solvent and in the production of other chemicals.
Oxymethylene ethers (OMEs): Compounds with promising fuel properties and low emissions, used as alternative diesel fuels.
2-Methoxyphenyl isocyanate: A chemoselective reagent used in organic synthesis for protecting amines.
Uniqueness
[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide is unique due to its specific structural features, such as the thiene ring and dimethylsulfanium groups. These features confer distinct chemical reactivity and potential applications that are not observed in similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
104108-98-7 |
|---|---|
分子式 |
C10H18Br2S3 |
分子量 |
394.3 g/mol |
IUPAC名 |
[5-(dimethylsulfoniomethyl)thiophen-2-yl]methyl-dimethylsulfanium;dibromide |
InChI |
InChI=1S/C10H18S3.2BrH/c1-12(2)7-9-5-6-10(11-9)8-13(3)4;;/h5-6H,7-8H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
LDPQBKFSQBMGBG-UHFFFAOYSA-L |
正規SMILES |
C[S+](C)CC1=CC=C(S1)C[S+](C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


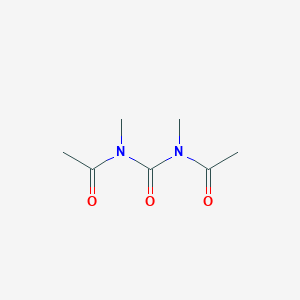
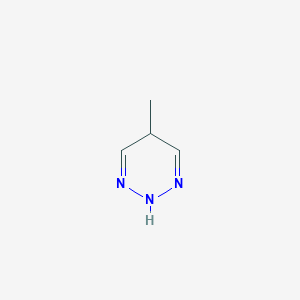
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
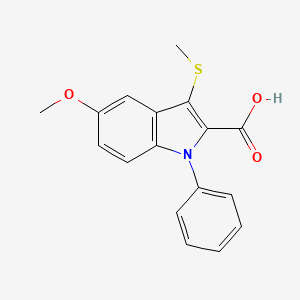
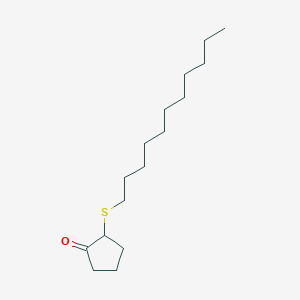
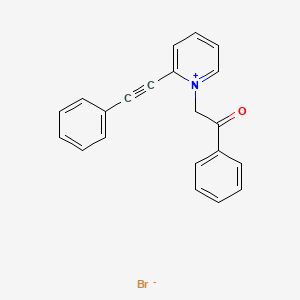
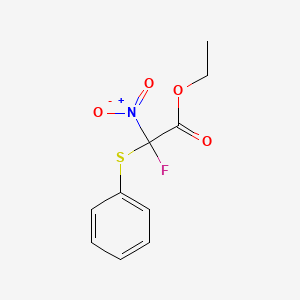
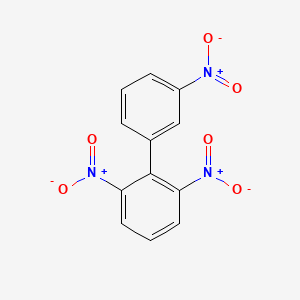
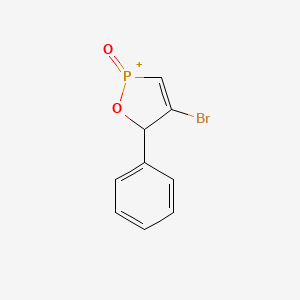

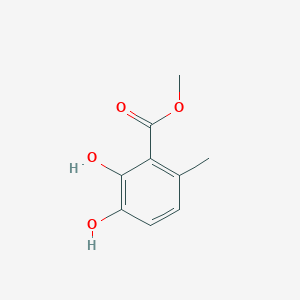
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)

